molecular formula C20H23ClN2O4S B2773512 Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235624-95-9

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2773512
CAS No.: 1235624-95-9
M. Wt: 422.92
InChI Key: CGVZKUZAFWNQJH-UHFFFAOYSA-N
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Description

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using reagents such as chlorosulfonic acid.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)pyrrolidine-1-carboxylate

Uniqueness

Phenyl 4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the specific combination of substituents on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of both a chloro and a methyl group on the phenyl ring can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

phenyl 4-[[(3-chloro-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-18(21)8-5-9-19(15)28(25,26)22-14-16-10-12-23(13-11-16)20(24)27-17-6-3-2-4-7-17/h2-9,16,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVZKUZAFWNQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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